molecular formula C22H38N2O B291156 N-(4-methyl-2-pyridinyl)hexadecanamide

N-(4-methyl-2-pyridinyl)hexadecanamide

Cat. No.: B291156
M. Wt: 346.5 g/mol
InChI Key: BWXYZOBKLJRCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)hexadecanamide is an N-substituted hexadecanamide derivative featuring a 4-methyl-2-pyridinyl group attached to the amide nitrogen. Hexadecanamides are a class of lipid-like molecules with diverse biological applications, ranging from skincare to metabolic modulation.

Properties

Molecular Formula

C22H38N2O

Molecular Weight

346.5 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)hexadecanamide

InChI

InChI=1S/C22H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-21-19-20(2)17-18-23-21/h17-19H,3-16H2,1-2H3,(H,23,24,25)

InChI Key

BWXYZOBKLJRCHH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the amide nitrogen critically influences molecular properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Retention Time (min) Drug-Likeness Issues
Hexadecanamide None (parent compound) C₁₆H₃₃NO 255.44 N/A High miLogP, rotatable bonds
N-Benzylhexadecanamide Benzyl C₂₃H₃₉NO 353.56 13.6 Not reported
N-(3,4-Dimethoxybenzyl)-hexadecanamide 3,4-Dimethoxybenzyl C₂₅H₄₃NO₃ 411.62 14.8 Increased polarity
N-(4-Acetylphenyl)hexadecanamide 4-Acetylphenyl C₂₄H₃₉NO₂ 373.57 N/A Likely high lipophilicity
SLE (Pseudo-ceramide) 3-Hexadecyloxy-2-hydroxypropyl C₃₅H₇₁NO₃ 577.95 N/A Optimized for lamellar lipid formation

Key Observations:

  • Polarity and Retention Time : The pyridinyl group in N-(4-methyl-2-pyridinyl)hexadecanamide is moderately polar compared to benzyl or methoxybenzyl substituents. Its retention time in chromatographic analysis would likely fall between N-benzylhexadecanamide (13.6 min) and N-(3,4-dimethoxybenzyl)-hexadecanamide (14.8 min), assuming reverse-phase conditions .
  • Molecular Weight : The compound’s estimated molecular formula (C₂₂H₃₇N₂O) and mass (~361.55 g/mol) place it between simpler benzyl derivatives and bulkier pseudo-ceramides like SLE.
  • However, its lipophilicity (miLogP) requires experimental validation.

Comparative Advantages and Limitations

  • Moderate polarity may improve solubility over purely aliphatic analogs.
  • Limitations :
    • Possible metabolic oxidation of the pyridine ring.
    • Unclear impact on lipid bilayer integration compared to SLE-like aliphatic chains.

Research Findings and Implications

  • Substituent-Driven Design : The biological and physicochemical profiles of hexadecanamides are highly substituent-dependent. Aromatic groups (e.g., benzyl, pyridinyl) favor receptor targeting, while aliphatic chains (e.g., SLE) optimize lipid-mimetic behavior .

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